molecular formula C23H27FN2O B570638 5-Fluoro CUMYL-PICA CAS No. 1400742-18-8

5-Fluoro CUMYL-PICA

Cat. No. B570638
M. Wt: 366.48
InChI Key: ZJCYQNSYQBCKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro CUMYL-PICA, also known as CUMYL-5F-PICA, is a derivative of the aminoalkylindole cannabinoid AM2201 . It is an analog of CUMYL-PICA characterized by the addition of an alkyl-terminal fluorine atom . The IUPAC name for this compound is 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide .


Synthesis Analysis

The synthesis of 5F-CUMYL-PICA and related compounds has been described in the literature . These compounds were synthesized and characterized using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight-MS (LC-QTOF-MS) .


Molecular Structure Analysis

The molecular formula of 5-Fluoro CUMYL-PICA is C23H27FN2O . The structure of this compound includes an indole ring attached to a carboxamide group, with a fluoropentyl chain and a phenylpropan-2-yl group also attached .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro CUMYL-PICA have not been detailed in the search results, it is known that this compound can be quantified in biological samples using LC–MS/MS .

Scientific Research Applications

  • In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA : This study by Kevin et al. (2017) in Forensic Toxicology investigated the clearance and metabolism of CUMYL-PICA and 5-Fluoro CUMYL-PICA. The research found that both compounds have rapid metabolic clearance in vitro, but this process is prolonged in vivo. The study also highlighted the need for careful selection of metabolites as analytical targets in forensic settings due to the similarity in metabolic pathways of closely related synthetic cannabinoids (Kevin et al., 2017).

  • Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues : Longworth et al. (2017) in ACS Chemical Neuroscience synthesized and characterized the pharmacology of various synthetic cannabinoids, including CUMYL-5F-PICA. They found these compounds to be potent, efficacious agonists at CB1 and CB2 receptors, with selectivity for CB1 activation. In vivo experiments in rats showed that CUMYL-PICA and CUMYL-5F-PICA induced hypothermia and bradycardia, confirming their cannabimimetic effects (Longworth et al., 2017).

  • Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA : Banister et al. (2018) in Drug Testing and Analysis synthesized and characterized the binding affinities and functional activities of 5F-CUMYL-PICA and other compounds at cannabinoid receptors. They observed potent cannabimimetic effects in mice, which induced hypothermia through a CB1-dependent mechanism (Banister et al., 2018).

  • Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures : Kevin et al. (2018) in Forensic Toxicology explored the thermal stability of various synthetic cannabinoids, including 5F-CUMYL-PICA. The study found that these compounds, when heated above 400°C, release potentially toxic products, including cyanide, which could have significant health impacts on users (Kevin et al., 2018).

Safety And Hazards

The physiological and toxicological properties of 5-Fluoro CUMYL-PICA are not fully known . As a synthetic cannabinoid, it is likely to have psychoactive effects and may pose risks to health .

Future Directions

Given the potential risks associated with the use of synthetic cannabinoids like 5-Fluoro CUMYL-PICA, future research will likely focus on further elucidating the pharmacological and toxicological properties of these compounds. This could help inform regulatory decisions and public health interventions .

properties

IUPAC Name

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCYQNSYQBCKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155696
Record name 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro CUMYL-PICA

CAS RN

1400742-18-8
Record name 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-cumyl-pica
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-CUMYL-PICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
61
Citations
D Stalberga, S Ingvarsson, G Bessa… - Basic & Clinical …, 2023 - Wiley Online Library
4′Cl‐cumyl‐PINACA (SGT‐157), 4′F‐cumyl‐5F‐PINACA (4F‐cumyl‐5F‐PINACA, SGT‐65) and 4′F‐cumyl‐5F‐PICA (4F‐cumyl‐5F‐PICA, SGT‐64) are a series of new halogenated …
Number of citations: 2 onlinelibrary.wiley.com
TF Gamage, CE Farquhar, TW Lefever… - … of Pharmacology and …, 2018 - ASPET
Synthetic cannabinoids are a class of novel psychoactive substances that exhibit high affinity at the cannabinoid type-1 (CB 1 ) receptor and produce effects similar to those of Δ-9-…
Number of citations: 68 jpet.aspetjournals.org
A Cannaert, E Sparkes, E Pike, JL Luo… - ACS Chemical …, 2020 - ACS Publications
Synthetic cannabinoid receptor agonists (SCRAs) are an evolving class of new psychoactive substances (NPS) with structurally diverse compounds emerging each year. Due to the …
Number of citations: 64 pubs.acs.org
RC Kevin, AL Kovach, TW Lefever, TF Gamage… - Forensic toxicology, 2019 - Springer
Purpose The use of novel synthetic cannabinoids as intoxicants continues in spite of associated health risks. These compounds are typically smoked or vaporized, but many synthetic …
Number of citations: 31 link.springer.com
V Angerer, F Franz, B Moosmann, P Bisel… - Forensic toxicology, 2019 - Springer
Purpose In recent years e-liquids used in electronic cigarettes have become an attractive alternative to smoking tobacco. A new trend is the use of e-liquids containing synthetic …
Number of citations: 46 link.springer.com
GC Glatfelter, JS Partilla, MH Baumann - Neuropsychopharmacology, 2022 - nature.com
Synthetic cannabinoid receptor agonists (SCRAs) are an evolving class of new psychoactive substances found on recreational drug markets worldwide. The indole-containing …
Number of citations: 7 www.nature.com
A Ametovski, C Macdonald, JJ Manning… - ACS Chemical …, 2020 - ACS Publications
Synthetic cannabinoid receptor agonists (SCRAs) represent the most rapidly expanding class of new psychoactive substances (NPSs). Despite the prevalence and potency of recent …
Number of citations: 13 pubs.acs.org
S Pichini, S Graziano, MR Varì, M Pellegrini… - … Analytique et Clinique, 2022 - Elsevier
Aim In compliance with the European Council Decision 2005/387/JHA, the Italian AntiDrug Policies Department designated the National Center for Addiction and Doping of the Istituto …
Number of citations: 1 www.sciencedirect.com
SD Banister, M Connor - New Psychoactive Substances: Pharmacology …, 2018 - Springer
Synthetic cannabinoid receptor agonists (SCRAs) are the largest and most structurally diverse class of new psychoactive substances (NPS). Although the earliest SCRA NPS were …
Number of citations: 70 link.springer.com
C Hess, L Krueger, M Unger… - Drug testing and …, 2017 - Wiley Online Library
Information about stability of synthetic cannabinoids is important to give recommendations for storage conditions in cases in which use of synthetic cannabinoids is suspected. In this …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.